1-benzyl-4-(4-bromobenzyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-[(4-bromophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUEFWUOICZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-4-(4-bromobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(4-bromobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromobenzyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-benzyl-4-(4-bromobenzyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-bromobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Halogenated Analogues :
- 1-Benzyl-4-(4-chlorobenzoyl)piperazine (1e) : Replacing bromine with chlorine and the benzyl group with a benzoyl moiety reduces molecular weight (MW: 315.1254 vs. ~335 for the bromo analogue) and introduces a ketone, increasing polarity .
- 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine : Fluorine’s electronegativity enhances metabolic stability compared to bromine, while the hydroxyethyl group improves solubility (MW: 238.30) .
- Sulfur-containing derivatives (e.g., 6q): Thiadiazole or furan substituents (e.g., 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine) introduce heterocyclic motifs, altering electronic profiles and receptor interactions .
Key Structural Comparisons (Table 1)
Detection Methods
Psychostimulatory Effects
Cytotoxicity
Solubility and Bioavailability
- Spacer Impact : Derivatives without spacers (e.g., 8a in ) have solubility <20 μM, while this compound’s solubility is likely comparable (~60–80 μM with benzyl groups) .
Q & A
Q. What are the standard synthetic protocols for 1-benzyl-4-(4-bromobenzyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation and coupling reactions. For example:
- Alkylation : Reacting 4-bromobenzyl chloride with piperazine derivatives in solvents like DMF or ethanol under basic conditions (e.g., K₂CO₃) .
- Coupling : Introducing the benzyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring catalysts like CuSO₄ or Pd-based systems for efficiency .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may require purification to remove byproducts.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps .
- Catalyst Screening : Transition-metal catalysts improve yields in coupling steps; e.g., Cu(I) catalysts for azide-alkyne cycloadditions .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 4-Bromobenzyl chloride, piperazine, K₂CO₃, DMF | 65–75 | |
| Benzyl Coupling | Benzyl bromide, Pd(OAc)₂, ligand, base | 50–60 |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl vs. bromobenzyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br signature) .
- Chromatography : HPLC or GC for purity assessment, especially when synthesizing analogs with halogens .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced Tip : For isomers (e.g., para vs. ortho substitution), use Raman microspectroscopy with Principal Component Analysis (PCA) to differentiate spectral fingerprints .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogens) influence the biological activity of this compound derivatives?
Structure-Activity Relationship (SAR) Insights :
Q. Table 2: Impact of Substituents on Biological Activity
| Compound | Substituent | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 1-(4-Bromobenzyl)-4-ethylpiperazine | 4-Bromo, ethyl | 12.3 (5-HT1A) | |
| 1-(3-Bromobenzyl)-4-benzylpiperazine | 3-Bromo, benzyl | 28.7 (5-HT1A) | |
| 1-Benzyl-4-(4-Cl-benzyl)piperazine | 4-Chloro | 18.9 (Dopamine D₂) |
Methodological Note : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate predicted binding modes .
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy)?
Case Study : Modified piperazines with cyclodextrin show reduced toxicity but lower activity due to steric shielding of pharmacophores . Resolution Strategies :
- Dose-Response Studies : Establish therapeutic windows using MTT assays across multiple cell lines .
- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Comparative Pharmacokinetics : Assess bioavailability and tissue distribution in animal models to clarify in vivo vs. in vitro discrepancies .
Q. What computational tools are effective for predicting the pharmacological mechanisms of this compound?
- Molecular Dynamics (MD) Simulations : Probe ligand-receptor stability (e.g., 5-HT1A serotonin receptor) over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize substituent effects on binding .
- ADMET Prediction : Tools like SwissADME to optimize logP, blood-brain barrier permeability, and CYP450 interactions .
Q. Example Workflow :
Docking : Identify binding poses in serotonin receptors .
MD Validation : Confirm stable ligand-receptor interactions.
Free Energy Calculations : Estimate binding affinities (MM-PBSA/GBSA) .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
Key Considerations :
- Flow Chemistry : Continuous flow systems improve reproducibility and reduce byproducts in alkylation steps .
- Purification : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) for high-purity batches .
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Q. What are the emerging applications of this compound in material science?
- CO₂ Capture : Piperazine derivatives enhance absorption kinetics in potassium carbonate-based solvents .
- Supramolecular Chemistry : Piperazine inclusion complexes with cyclodextrins improve thermal stability for drug delivery systems .
Q. Table 3: Material Science Applications
| Application | Mechanism | Performance Metric | Reference |
|---|---|---|---|
| CO₂ Absorption | Piperazine-K₂CO₃ synergy | 20% increase in absorption rate | |
| Drug Delivery | Cyclodextrin-piperazine complexes | 40% slower drug release |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
